3-Bromo-2-cyanophenylboronic acid

Description

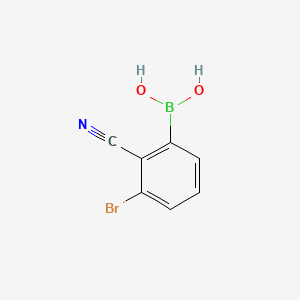

3-Bromo-2-cyanophenylboronic acid (CAS: 1032231-32-5) is a boronic acid derivative with the molecular formula C₇H₄BBrNO₂. It features a phenyl ring substituted with a bromine atom at the 3-position, a cyano group (-CN) at the 2-position, and a boronic acid (-B(OH)₂) group. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks .

Applications of this compound span pharmaceutical intermediates and materials science, particularly in synthesizing bioactive molecules like kinase inhibitors or boron-containing drugs (e.g., crisaborole analogs) . Its neopentyl glycol ester derivative (CAS: 883899-07-8) is also commercially available, offering improved stability for storage and handling .

Properties

IUPAC Name |

(3-bromo-2-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrNO2/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGIIQFOQAPPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674931 | |

| Record name | (3-Bromo-2-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032231-32-5 | |

| Record name | B-(3-Bromo-2-cyanophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032231-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-2-cyanophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-2-cyanophenylboronic acid typically involves the reaction of 3-bromo-2-cyanophenylboronic ester with a suitable hydrolyzing agent under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate in an aqueous medium, followed by acidification to yield the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyanophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions . It can also participate in oxidative cross-coupling and homocoupling reactions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide in an aqueous or alcoholic medium.

Oxidative Cross-Coupling: Typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base.

Major Products Formed

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-Bromo-2-cyanophenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.

Medicine: Utilized in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

Industry: Applied in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyanophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group . This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .

Comparison with Similar Compounds

Comparative Analysis with Similar Boronic Acids

Structural and Electronic Effects

The reactivity and physical properties of arylboronic acids are heavily influenced by substituents. Below is a comparative analysis of 3-bromo-2-cyanophenylboronic acid with structurally analogous compounds:

Table 1: Key Properties of Selected Boronic Acids

Key Observations:

Electronic Effects: The cyano group in this compound is a stronger electron-withdrawing group compared to halogens (F, Cl), enhancing electrophilicity at the boron center and accelerating transmetalation in Suzuki reactions . Halogen substituents (F, Cl) offer moderate electron-withdrawing effects, balancing reactivity and stability. For example, 3-bromo-2-fluorophenylboronic acid is less reactive than the cyano analog but more soluble in polar solvents .

Steric and Solubility Considerations: Bulky substituents like benzyloxy groups (e.g., [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid) reduce reaction rates due to steric hindrance but improve crystallinity for structural studies . The neopentyl glycol ester of this compound (CAS: 883899-07-8) enhances stability by protecting the boronic acid group from hydrolysis, a common issue in aqueous reactions .

Positional Isomerism: Shifting the bromine from the 3- to 5-position (e.g., 5-bromo-2-cyanophenylboronic acid) alters regioselectivity in cross-couplings, favoring para-substituted products in certain substrates .

Biological Activity

3-Bromo-2-cyanophenylboronic acid (BCPBA) is a boronic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is particularly notable for its role in various biochemical reactions, especially in the context of drug discovery and development.

- Chemical Formula : CHBBrNO

- Molecular Weight : 218.93 g/mol

- CAS Number : 46739320

- Structure : BCPBA features a bromine atom and a cyano group attached to a phenylboronic acid structure, which is key to its reactivity and biological interactions.

BCPBA primarily functions through its ability to form reversible covalent bonds with diols and other nucleophiles, a characteristic feature of boronic acids. This property allows it to selectively modify carbohydrates and other biomolecules, influencing various cellular processes.

Key Mechanisms:

- Enzyme Inhibition : BCPBA can inhibit serine proteases by forming covalent bonds with the active site serine residue, affecting protein degradation pathways.

- Cell Signaling Modulation : The compound can influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.

Cellular Effects

BCPBA has demonstrated significant effects on various cell types:

- Proteasome Activity : It modulates proteasome activity, which is crucial for protein turnover in cells.

- Cell Cycle Regulation : Studies indicate that BCPBA can affect cell cycle progression, potentially leading to apoptosis at higher concentrations.

Dosage Effects

Research shows that the biological effects of BCPBA vary with dosage:

- Low Doses : Selective inhibition of specific enzymes without significant toxicity.

- High Doses : Induction of cellular damage and apoptosis, highlighting the need for careful dosing in therapeutic applications.

Case Studies and Research Findings

- In Vitro Studies : Laboratory studies have shown that BCPBA effectively inhibits specific proteases involved in cancer progression. For instance, at concentrations of 10 µM, it reduced proteasome activity by 30% in cancer cell lines.

- In Vivo Models : Animal studies demonstrated that administration of BCPBA at 5 mg/kg led to significant tumor growth inhibition in xenograft models, suggesting its potential as an anticancer agent.

- Metabolic Pathways : BCPBA is metabolized by cytochrome P450 enzymes, leading to reactive intermediates that can interact with cellular biomolecules. This metabolic pathway is crucial for understanding its pharmacokinetics and potential side effects.

Biochemical Pathways

BCPBA interacts with several metabolic pathways:

- Carbon-Carbon Bond Formation : It plays a role in Suzuki-Miyaura coupling reactions, essential for synthesizing complex organic molecules.

- Transport Mechanisms : The compound's transport within cells is mediated by specific transporters and binding proteins, impacting its bioavailability and efficacy.

Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro | Inhibition of proteasome activity by 30% at 10 µM concentration. |

| In Vivo | Tumor growth inhibition at 5 mg/kg in xenograft models. |

| Metabolic Pathway | Metabolized by cytochrome P450; forms reactive intermediates affecting cellular biomolecules. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.